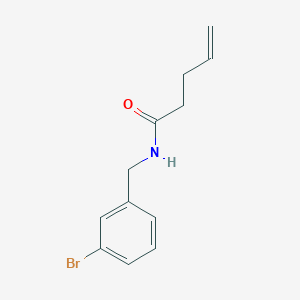

n-(3-Bromobenzyl)pent-4-enamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14BrNO |

|---|---|

Molecular Weight |

268.15 g/mol |

IUPAC Name |

N-[(3-bromophenyl)methyl]pent-4-enamide |

InChI |

InChI=1S/C12H14BrNO/c1-2-3-7-12(15)14-9-10-5-4-6-11(13)8-10/h2,4-6,8H,1,3,7,9H2,(H,14,15) |

InChI Key |

QOXZEZOXHVCNMI-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC(=O)NCC1=CC(=CC=C1)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the N 3 Bromobenzyl Pent 4 Enamide Framework

Direct Amidation and Acylation Strategies

The most straightforward approach to constructing the N-(3-Bromobenzyl)pent-4-enamide scaffold involves the direct formation of an amide bond between the corresponding amine and carboxylic acid or its derivatives.

Optimized Condensation Reactions of 3-Bromobenzylamine (B82478) with 4-Pentenoyl Systems

The direct condensation of 3-bromobenzylamine with a 4-pentenoyl system, such as 4-pentenoyl chloride, represents a fundamental and widely applicable method for the synthesis of this compound. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. A common procedure involves dissolving 3-bromobenzylamine in a suitable solvent like dichloromethane, followed by the addition of 4-pentenoyl chloride. An excess of a tertiary amine, such as triethylamine, is often used as the acid scavenger. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) to confirm the formation of the desired product. mdpi.com

Optimization of this reaction can involve varying the solvent, base, and reaction temperature to maximize the yield and purity of the final product. The table below summarizes typical reaction conditions for this type of acylation.

| Parameter | Condition | Purpose |

| Solvent | Dichloromethane (DCM) | To dissolve reactants |

| Base | Triethylamine (TEA) | To neutralize HCl byproduct |

| Reactants | 3-Bromobenzylamine, 4-Pentenoyl chloride | Starting materials |

| Monitoring | Thin-Layer Chromatography (TLC) | To track reaction progress |

Stereoselective Control in Enamide Formation: Z- versus E-Isomer Synthesis

While the direct acylation of 3-bromobenzylamine with 4-pentenoyl chloride will yield the target this compound, the geometry of the resulting enamide double bond is a critical aspect in many applications. Researchers have developed stereodivergent strategies to selectively synthesize either the (E)- or (Z)-isomers of enamides. acs.org

The choice of catalyst and reaction conditions plays a pivotal role in determining the stereochemical outcome. For instance, Lewis acid activation is often employed to favor the formation of (E)-isomers with high stereoselectivity. acs.orgresearchgate.net Conversely, the use of a Brønsted acid can promote the synthesis of the (Z)-isomers, also with high selectivity. acs.orgresearchgate.net While many traditional methods tend to produce the thermodynamically more stable E-enamides, specific protocols have been developed to access the less favorable Z-isomers. organic-chemistry.org This control is often achieved through mechanisms like intramolecular hydrogen bonding in reaction intermediates. organic-chemistry.org

Transition Metal-Catalyzed Approaches to N-Benzyl Enamides

Transition metal catalysis offers powerful and versatile tools for the construction of C-N bonds, providing alternative and often more efficient routes to N-benzyl enamides like this compound.

Palladium-Mediated N-Arylation and Related Transformations for Constructing N-(3-Bromobenzyl) Substitutions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The Buchwald-Hartwig amination, for example, allows for the formation of C-N bonds between an amine and an aryl halide or triflate. In the context of synthesizing this compound, this could involve the coupling of pent-4-enamide (B1609871) with 3-bromobenzyl halide, although direct N-alkylation is often more straightforward.

More advanced palladium-catalyzed methods focus on the direct C-H arylation of enamides. nyu.edu These atom-economical reactions can create arylated Z-enamides with high selectivity. nyu.edu The development of specialized phosphine (B1218219) ligands has been crucial for the success of these transformations, enabling the N-arylation of even challenging substrates like acyclic secondary amides. nih.gov For instance, new biaryl phosphine ligands have been shown to be uniquely effective in the N-arylation of secondary amides with aryl nonaflates, triflates, and chlorides. nih.gov Palladium(II)-catalyzed ortho-arylation of N-benzylpiperidines with arylboronic acid pinacol (B44631) esters has also been reported, demonstrating the potential for direct functionalization of the benzyl (B1604629) group. rsc.org

| Catalyst System | Substrates | Key Feature |

| Pd(OAc)₂, Trifluoroacetic acid, Sodium acetate | Electron-deficient terminal alkynes, Amides | Stereoselective synthesis of Z-enamides. organic-chemistry.org |

| Palladium catalyst with dual phosphine ligand system | Silyl enol ether/enamide, Alkyl bromides | Stereoselective α-alkylation under mild irradiation. researchgate.net |

| Fourth-generation palladacycle precatalyst | Iminodibenzyls/iminostilbenes, (Hetero)aryl chlorides/bromides | N-arylation with low catalyst loadings. researchgate.netnih.gov |

Copper-Catalyzed Methodologies Applicable to Pent-4-enamide Synthesis

Copper-catalyzed reactions have emerged as a valuable alternative to palladium-based systems for C-N bond formation. rsc.org These methods are often more cost-effective and can exhibit complementary reactivity. Copper-catalyzed cross-coupling reactions between amides and alkenyl halides or triflates are commonly used in the synthesis of natural products containing enamide moieties. researchgate.net

Recent research has demonstrated the use of copper catalysis in domino reactions involving pent-4-ynamides. For example, a copper(II) acetylacetonate-catalyzed reaction between pent-4-ynamides and sulfonyl chlorides leads to the formation of sulfonyl-functionalized pyrrol-2-ones through a cascade of sulfonylation, intramolecular C-N coupling, and dehydrogenation. nih.govresearchgate.netacs.org This highlights the potential of copper catalysis to construct complex heterocyclic structures from simple pent-4-enamide precursors. Additionally, a general copper-catalyzed synthesis of ynamides from 1,2-dichloroenamides has been developed, offering a modular approach to this class of compounds. nih.gov

Innovative Pathways for Enamide Generation

Beyond traditional amidation and transition metal catalysis, several innovative methods for enamide synthesis have been developed. One such approach involves the direct dehydrogenation of amides. chemistryviews.org A protocol utilizing a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (B1165640) (Tf₂O) allows for the transformation of amides into enamides via electrophilic activation. chemistryviews.orgorganic-chemistry.org This one-step method is notable for not requiring pre-functionalized substrates and is applicable to a wide range of amides. chemistryviews.orgorganic-chemistry.org The reaction is proposed to proceed through an activated iminium triflate intermediate. chemistryviews.org

Another novel strategy involves a Wittig-type olefination of imide precursors, which can be derived from lactams or amides. acs.org This approach provides access to enamides with high stereocontrol, often yielding the E-isomer exclusively. acs.org These innovative pathways expand the synthetic chemist's toolbox for accessing the this compound framework and its derivatives.

| Method | Reagents | Key Feature |

| Electrophilic Amide Activation | LiHMDS, Tf₂O | Direct one-step dehydrogenation of amides to enamides. chemistryviews.orgorganic-chemistry.org |

| Wittig Olefination of Imides | Imide precursors, Phosphorus ylides | Stereocontrolled synthesis of enamides, typically E-isomers. acs.org |

Horner–Wadsworth–Emmons Alkenation in the Context of Enamide Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds. wikipedia.org A modification of the Wittig reaction, the HWE reaction utilizes phosphonate (B1237965) carbanions, which are generated by treating phosphonate esters with a base. These carbanions are generally more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides, allowing for reactions with a broader range of aldehydes and ketones under milder conditions. wikipedia.orgyoutube.com The resulting phosphate (B84403) byproduct is water-soluble, simplifying purification. wikipedia.org

The HWE reaction is particularly valued for its high stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-alkene. wikipedia.org The mechanism involves the nucleophilic addition of the phosphonate carbanion to an aldehyde or ketone, forming a betaine (B1666868) intermediate. This intermediate then undergoes elimination to yield the alkene. youtube.com The stereochemical outcome is influenced by the equilibration of the intermediates; conditions that favor equilibration lead to higher (E)-selectivity. wikipedia.org

In the context of synthesizing a precursor for this compound, such as pent-4-enoic acid or a derivative, the HWE reaction offers a reliable method. For instance, the reaction of an appropriate phosphonate, like diethyl (3-carboxypropyl)phosphonate, with formaldehyde (B43269) would be a key step. However, a more common strategy involves building the carbon chain and then introducing the amide functionality.

A significant advancement in HWE chemistry relevant to amide synthesis is the use of Weinreb amide-type phosphonates. nih.govchemrxiv.org These reagents allow for the direct formation of α,β-unsaturated Weinreb amides, which are versatile intermediates that can be converted to various functional groups. chemrxiv.org Research has shown that using specific bases and cations can fine-tune the (E)-selectivity of these reactions. For example, magnesium-based reagents have been shown to promote high (E)-selectivity. nih.gov

The table below summarizes typical conditions and outcomes for HWE reactions relevant to the synthesis of unsaturated carbonyl compounds.

| Phosphonate Reagent | Carbonyl Compound | Base | Solvent | Temperature (°C) | Outcome (E/Z ratio) | Reference |

| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | 25 | >95:5 | wikipedia.org |

| Weinreb amide phosphonate | 3-Phenylpropanal | iPrMgCl | THF | -78 to 20 | >99:1 | nih.gov |

| Still-Gennari Phosphonate | Heptanal | KHMDS, 18-crown-6 | THF | -78 | <5:95 | youtube.com |

This table is a representation of typical results from the literature and may not reflect the exact conditions for the synthesis of this compound precursors.

Exploration of Other Olefination Reactions for the Pent-4-enamide Moiety

While the HWE reaction is a powerful tool, other olefination methods provide alternative pathways, sometimes offering different reactivity or stereoselectivity.

Julia-Kocienski Olefination: A prominent alternative is the Julia-Kocienski olefination, a modification of the classic Julia-Lythgoe reaction. alfa-chemistry.comwikipedia.orgorganic-chemistry.org This reaction involves the coupling of a heteroaryl sulfone (often a benzothiazol-2-yl or 1-phenyl-1H-tetrazol-5-yl sulfone) with a carbonyl compound. alfa-chemistry.comorganic-chemistry.org It is renowned for its excellent (E)-selectivity and can often be performed as a one-pot procedure. alfa-chemistry.comorganic-chemistry.org The reaction proceeds through the addition of a metalated sulfone to an aldehyde, followed by a spontaneous Smiles rearrangement and elimination to form the alkene. researchgate.net This method is particularly useful in the synthesis of complex natural products and can be applied to create the pent-4-enyl fragment. wikipedia.orgresearchgate.net

Peterson Olefination: The Peterson olefination utilizes α-silyl carbanions reacting with aldehydes or ketones. numberanalytics.comwikipedia.orgresearchgate.net A key feature of this reaction is that the intermediate β-hydroxysilane can often be isolated. wikipedia.orgresearchgate.net Subsequent elimination can be directed to form either the (E)- or (Z)-alkene depending on the conditions: acidic conditions favor anti-elimination, while basic conditions promote syn-elimination. wikipedia.org This stereochemical control makes the Peterson olefination a versatile choice. For substrates with electron-withdrawing groups on the α-silyl carbanion, the elimination occurs in-situ. wikipedia.org

Alkene Isomerization: An alternative strategy to form the enamide moiety is through the transition metal-catalyzed isomerization of N-allyl amides. nih.govresearchgate.net This atom-economic approach rearranges a readily available N-allyl amide into the corresponding enamide. Ruthenium catalysts, such as CpRu(CH₃CN)₃PF₆, have been shown to be highly effective, yielding enamides with exceptional geometric selectivity, often favoring the thermodynamically less stable Z-isomer. nih.govresearchgate.net This method provides a direct route to substituted enamides that might be challenging to access through traditional olefination reactions.

The following table compares these alternative olefination strategies.

| Reaction | Key Reagents | Typical Selectivity | Key Advantages | Reference |

| Julia-Kocienski | Heteroaryl sulfone, Aldehyde, Base (e.g., KHMDS) | High (E)-selectivity | One-pot procedure, good for complex molecules | alfa-chemistry.comorganic-chemistry.org |

| Peterson | α-Silyl carbanion, Aldehyde, Acid or Base | Stereodivergent (E or Z) | Controllable stereochemistry via elimination conditions | wikipedia.orgmmu.ac.uk |

| Alkene Isomerization | N-Allyl amide, Ru-catalyst | High (Z)-selectivity | Atom-economic, direct access to Z-enamides | nih.govresearchgate.net |

This table provides a general comparison of the methodologies.

Mechanistic Investigations of Reactions Involving N 3 Bromobenzyl Pent 4 Enamide

Radical Processes in Enamide Chemistry

The generation and subsequent reactions of amidyl radicals derived from N-(3-bromobenzyl)pent-4-enamide are central to understanding its reactivity. These radical processes offer a powerful method for the formation of new carbon-nitrogen and carbon-carbon bonds.

Generation and Reactivity of Amidyl Radicals from this compound

Amidyl radicals are typically generated from this compound through the activation of the N-H bond. This can be achieved using various methods, including the use of copper catalysts. For instance, Cu(OAc)₂ has been shown to facilitate the formation of an amidyl radical from N-phenylpent-4-enamides. mdpi.com This process is believed to occur via an N-H bond activation step, leading to the reactive amidyl radical intermediate. mdpi.com The generation of this radical is a critical step that initiates a cascade of reactions, most notably intramolecular cyclization. The reactivity of the generated amidyl radical is characterized by its ability to add to unsaturated systems, such as the pendant alkene in the pent-4-enamide (B1609871) moiety.

Intramolecular Radical Cyclization Pathways (e.g., 5-exo-trig cyclization) and Their Selectivity

Once generated, the amidyl radical readily undergoes intramolecular cyclization. This process is governed by well-established principles of radical chemistry, with a strong preference for the 5-exo-trig pathway. In this pathway, the amidyl radical attacks the terminal carbon of the double bond, leading to the formation of a five-membered ring and a new carbon-centered radical on the exocyclic methylene (B1212753) group. mdpi.comresearchgate.net This mode of cyclization is generally favored over the alternative 6-endo-trig cyclization, which would result in a six-membered ring. The selectivity for the 5-exo-trig cyclization is a common feature in the cyclization of 1,6-dienes and related systems. researchgate.net This selectivity ensures the efficient construction of γ-lactam cores, which are prevalent in many biologically active molecules. mdpi.com

Catalytic Reaction Mechanisms

The reactivity of this compound can be effectively controlled and channeled through the use of transition metal catalysts, particularly copper and palladium. These catalysts open up distinct mechanistic pathways, leading to a diverse array of products.

Detailed Exploration of Copper-Catalyzed Cyclization and Functionalization

Copper catalysts are instrumental in promoting the radical cyclization of this compound. A plausible mechanism for copper-catalyzed reactions involves the initial formation of an amidyl radical through a copper-mediated process. mdpi.com This is followed by the characteristic 5-exo-trig cyclization to form a five-membered ring and an alkyl radical. This alkyl radical can then be trapped by various species present in the reaction mixture. For example, in the presence of a trifluoromethylthiolating reagent like AgSCF₃, the alkyl radical can be trapped to introduce a SCF₃ group, leading to the formation of trifluoromethylthio-substituted γ-lactams. mdpi.com The crucial role of copper is demonstrated by the fact that in its absence, the desired cyclized product does not form. mdpi.com Furthermore, the addition of radical scavengers like TEMPO can inhibit the reaction, providing strong evidence for a radical-mediated pathway. mdpi.com

Table 1: Key Steps in Copper-Catalyzed Cyclization of N-Arylpent-4-enamides

| Step | Description | Intermediate |

| 1 | N-H bond activation | Amidyl radical formation facilitated by a copper catalyst. mdpi.com |

| 2 | Intramolecular cyclization | 5-exo-trig addition of the amidyl radical to the C=C bond. mdpi.com |

| 3 | Radical trapping | The resulting alkyl radical is trapped by a functionalizing agent. |

Palladium-Catalyzed Carbonylative Cyclization and C-Br Bond Activation

Palladium catalysts offer a distinct reaction pathway for this compound, primarily involving the activation of the C-Br bond on the aromatic ring. This allows for carbonylative cyclization reactions, where carbon monoxide is incorporated into the final product. A general mechanism for such transformations involves the oxidative addition of the aryl bromide to a low-valent palladium species. This is followed by coordination of carbon monoxide and the alkene moiety. Subsequent migratory insertion steps lead to the formation of a new ring system. The choice of ligands, such as DPEphos and BINAP, and bases is critical for the efficiency and selectivity of these cyclizations. organic-chemistry.org While the specific application to this compound is a subject of detailed research, the principles of palladium-catalyzed carbonylative cyclization of similar substrates are well-established. researchgate.netnih.gov These reactions often proceed through a tandem sequence of palladium-catalyzed aminocarbonylation followed by cyclization. nih.gov

Table 2: General Mechanistic Steps in Palladium-Catalyzed Carbonylative Cyclization

| Step | Description | Key Species |

| 1 | Oxidative Addition | Activation of the C-Br bond by a Pd(0) complex. |

| 2 | CO Insertion | Migratory insertion of carbon monoxide into the Pd-C bond. |

| 3 | Intramolecular Insertion | Insertion of the alkene into the Pd-acyl bond. |

| 4 | Reductive Elimination | Formation of the final product and regeneration of the Pd(0) catalyst. |

Brønsted and Lewis Acid Catalysis in Enamide Stereocontrol and Transformations

The stereochemical outcome of reactions involving enamides can be effectively controlled through the use of Brønsted and Lewis acid catalysts. These catalysts function by activating the enamide system, thereby influencing the trajectory of nucleophilic or electrophilic attack and enabling high levels of stereoselectivity.

Brønsted Acid Catalysis:

Brønsted acids can protonate the nitrogen or oxygen atom of the amide group in this compound, enhancing the electrophilicity of the enamine double bond. This activation facilitates the addition of nucleophiles. The stereochemical course of such reactions is often directed by the formation of a chiral ion pair between the protonated enamide and the conjugate base of the chiral Brønsted acid. This interaction can effectively shield one face of the enamide, leading to preferential attack from the less hindered face.

Lewis Acid Catalysis:

Lewis acids are widely employed to control the stereochemistry of enamide transformations. nih.govnih.gov A Lewis acid can coordinate to the carbonyl oxygen of the amide, which increases the double bond's reactivity toward nucleophiles. researchgate.net In the context of this compound, the use of chiral Lewis acids can create a well-defined chiral environment around the reactive site, leading to high enantioselectivity in addition reactions. chiralen.com The bidentate coordination of a Lewis acid to both the nitrogen and oxygen atoms of the amide can further restrict the conformational freedom of the molecule, enhancing stereocontrol.

The choice of Lewis acid and reaction conditions can significantly impact the stereochemical outcome. For instance, different metal-based Lewis acids in combination with various chiral ligands can be tuned to achieve either the (R) or (S)-enantiomer of the product. The following table illustrates the representative effects of different Lewis acids on the enantioselectivity of a hypothetical nucleophilic addition to an enamide system, demonstrating the potential for stereocontrol.

| Catalyst System | Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (%) |

| TiCl₄ | Chiral Diol | Dichloromethane | -78 | 85 |

| Cu(OTf)₂ | BOX | Toluene | -20 | 92 |

| Sc(OTf)₃ | PYBOX | Acetonitrile | 0 | 95 |

Electrophilic and Nucleophilic Reactivity of the Enamide Double Bond

The double bond in this compound exhibits both nucleophilic and electrophilic character, allowing it to participate in a variety of chemical transformations.

Nucleophilic Reactivity:

The enamide double bond is electron-rich, rendering it nucleophilic. It can react with a range of electrophiles, such as aldehydes, imines, and Michael acceptors. The nucleophilicity of the enamide is influenced by the nature of the substituent on the nitrogen atom. In the case of this compound, the electron-withdrawing effect of the bromine atom on the benzyl (B1604629) group is expected to slightly reduce the nucleophilicity of the enamide compared to an unsubstituted N-benzyl analogue. Nevertheless, it remains sufficiently reactive to undergo additions to strong electrophiles, often facilitated by Lewis or Brønsted acid catalysis. researchgate.net

Electrophilic Reactivity:

While inherently nucleophilic, the enamide double bond can be rendered electrophilic through activation with an external reagent. Protonation or coordination of a Lewis acid to the amide group, as discussed previously, enhances the electrophilic character of the β-carbon of the double bond, making it susceptible to attack by nucleophiles. This dual reactivity is a cornerstone of the synthetic utility of enamides.

Rearrangement Reactions (e.g., Claisen Rearrangements Involving Pent-4-enamides)

N-allyl enamides, a class of compounds structurally related to this compound, are known to undergo nih.govnih.gov-sigmatropic rearrangements, most notably the aza-Claisen rearrangement. This reaction involves the concerted reorganization of six electrons to form a new carbon-carbon bond and a new carbon-nitrogen double bond (imine), which can then be hydrolyzed to a γ,δ-unsaturated aldehyde or ketone.

For a compound like this compound, a direct thermal aza-Claisen rearrangement is not possible as it lacks the required N-allyl group. However, it is conceivable to devise a reaction sequence where the pent-4-enamide moiety is transformed into a substrate suitable for a Claisen-type rearrangement. For example, the amide could potentially be converted to an intermediate that incorporates an allyl group, which could then undergo rearrangement.

The classic Claisen rearrangement of allyl vinyl ethers proceeds through a concerted, pericyclic mechanism, often via a chair-like transition state. The stereochemistry of the starting allyl vinyl ether can be transferred to the product with a high degree of fidelity. Variations of the Claisen rearrangement, such as the Ireland-Claisen and Johnson-Claisen rearrangements, allow for the formation of γ,δ-unsaturated carboxylic acids and esters, respectively, under milder conditions.

While no specific examples of Claisen rearrangements involving this compound are documented in the literature, the principles of these rearrangements are well-established for similar unsaturated systems. The following table provides representative data for a Johnson-Claisen rearrangement of an allylic alcohol with an orthoester, illustrating typical reaction conditions and outcomes.

| Allylic Alcohol | Orthoester | Catalyst | Temperature (°C) | Yield (%) |

| (E)-Hex-3-en-1-ol | Triethyl orthoacetate | Propionic acid | 140 | 85 |

| (Z)-But-2-en-1-ol | Trimethyl orthoacetate | Sc(OTf)₃ | 60 | 90 |

This table provides illustrative data for a Johnson-Claisen rearrangement to demonstrate the general principles of this reaction type, as specific data for a Claisen rearrangement involving a derivative of this compound is not available.

Reactivity and Synthetic Utility of N 3 Bromobenzyl Pent 4 Enamide in Organic Transformations

Functionalization of the Pent-4-enamide (B1609871) Olefinic Moiety

The terminal double bond in the pent-4-enamide portion of the molecule is a key site for a range of synthetic modifications, allowing for the introduction of new functional groups and the construction of cyclic systems.

The olefinic moiety of N-(3-bromobenzyl)pent-4-enamide is a potential dienophile or dipolarophile in cycloaddition reactions. These reactions are powerful tools for the stereoselective synthesis of five- and six-membered rings.

One of the most well-known cycloaddition reactions is the Diels-Alder reaction, a [4+2] cycloaddition. In this type of reaction, the alkene of this compound would react with a conjugated diene. The reaction is typically promoted by thermal conditions. The stereochemistry of the resulting cyclohexene (B86901) ring is well-defined, with the substituents from the dienophile maintaining their relative stereochemistry.

Another important class of reactions is the 1,3-dipolar cycloaddition, which involves the reaction of the alkene with a 1,3-dipole, such as a nitrone or an azide, to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org These reactions are often highly regioselective and stereoselective. For instance, the reaction with a nitrone could yield an isoxazolidine-containing product. The mechanism is generally considered a concerted pericyclic process. organic-chemistry.org

Intramolecular annulations are also a significant possibility, particularly given the presence of the bromobenzyl group. For instance, an intramolecular Heck reaction can lead to the formation of isoindolinone derivatives. organic-chemistry.orgnih.govwikipedia.org This palladium-catalyzed reaction involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by migratory insertion of the olefin and subsequent β-hydride elimination to form the cyclized product. wikipedia.org

Table 4.1.1: Potential Cycloaddition and Annulation Reactions

| Reaction Type | Reactant | Product Type | General Conditions |

| Diels-Alder | Conjugated Diene | Substituted Cyclohexene | Thermal |

| 1,3-Dipolar Cycloaddition | Nitrone | Isoxazolidine | Varies |

| Intramolecular Heck Reaction | - | Isoindolinone | Pd(0) catalyst, base |

The double bond can undergo a variety of additions to introduce new functional groups. Hydrofunctionalization reactions, such as hydroboration-oxidation, would lead to the anti-Markovnikov addition of a hydroxyl group, yielding a primary alcohol.

Oxidative additions can also be employed to functionalize the olefin. The Wacker-Tsuji oxidation, a palladium-catalyzed process, would typically convert the terminal alkene into a methyl ketone. The reaction generally uses a palladium(II) catalyst and a co-oxidant.

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. organic-chemistry.org For this compound, both ring-closing metathesis (RCM) and cross-metathesis (CM) could be envisioned, depending on the reaction partner.

If the nitrogen atom were further substituted with another alkenyl group, RCM could be employed to synthesize nitrogen-containing heterocycles. organic-chemistry.org The reaction is catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts. organic-chemistry.org

Cross-metathesis with another olefin, such as styrene, would lead to the formation of a new, more complex acyclic amide. The selectivity of cross-metathesis can sometimes be challenging, potentially leading to a mixture of products. organic-chemistry.org However, the use of more selective catalysts can often overcome this issue.

Table 4.1.3: Potential Olefin Metathesis Reactions

| Reaction Type | Reactant | Product Type | Catalyst |

| Ring-Closing Metathesis | Di-alkenyl amide derivative | Cyclic amine derivative | Grubbs' Catalyst |

| Cross-Metathesis | Styrene | Stilbene-type amide | Grubbs' Catalyst |

Transformations Involving the Amide Linkage

The amide bond in this compound is a robust functional group, but it can be derivatized or cleaved under specific conditions.

The nitrogen atom of the amide can be further functionalized. For instance, N-methylation can be achieved using various methylating agents. nih.govscientificupdate.comacs.orgrsc.org Similarly, N-acylation can introduce another acyl group onto the nitrogen, forming an imide. nih.govbath.ac.ukresearchgate.net These derivatizations can alter the chemical properties of the molecule and open up new avenues for further reactions.

The amide bond can be cleaved under either acidic or basic conditions, although this typically requires harsh conditions. mdpi.comyoutube.com Acid hydrolysis would yield the corresponding carboxylic acid (pent-4-enoic acid) and 3-bromobenzylamine (B82478). Basic hydrolysis would yield the carboxylate salt and the amine. mdpi.com

Reductive cleavage of the N-benzyl group is another important transformation. This can often be achieved using dissolving metal reductions or catalytic hydrogenation, which would yield pent-4-enamide and 3-bromotoluene. rsc.org The cleavage of the C-N bond in amides can also be achieved under specific reductive conditions. mdpi.com More recently, methods for the oxidative cleavage of N-benzyl amides have also been developed. acs.org

The Overman rearrangement is a powerful wikipedia.orgwikipedia.org-sigmatropic rearrangement that converts allylic alcohols into allylic amides. wikipedia.orgorganic-chemistry.orgnih.govnrochemistry.com While this compound itself is not a direct substrate for this rearrangement, its precursor, an allylic alcohol, could undergo this reaction to form a related allylic amide with transposition of the double bond. This highlights a potential synthetic route to isomers of the title compound. organic-chemistry.org

Table 4.2: Transformations of the Amide Linkage

| Reaction Type | Reagents/Conditions | Product(s) |

| N-Methylation | Methylating agent, base | N-methylated amide |

| N-Acylation | Acylating agent, base | Imide |

| Acid Hydrolysis | Strong acid, heat | Pent-4-enoic acid, 3-bromobenzylamine |

| Base Hydrolysis | Strong base, heat | Pent-4-enoate, 3-bromobenzylamine |

| Reductive N-benzyl cleavage | H2, Pd/C or Na, NH3 | Pent-4-enamide, 3-bromotoluene |

Strategic Exploitation of the 3-Bromobenzyl Substituent

The 3-bromobenzyl group presents a prime site for a variety of synthetic modifications, offering a gateway to diverse molecular architectures. The carbon-bromine bond on the aromatic ring is a classical handle for numerous transformations.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Aryl Moiety Diversification

The presence of an aryl bromide makes this compound an ideal candidate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 3-position of the benzyl (B1604629) moiety. While plausible, no specific examples of Suzuki-Miyaura reactions on this compound have been reported.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org The application of Sonogashira coupling to this compound would yield alkynyl-substituted derivatives, which are valuable precursors for more complex structures. wikipedia.org Despite the high potential of this transformation, the literature lacks specific studies on this compound as a substrate.

Heck Reaction: In a Heck reaction, the aryl bromide of this compound could be coupled with an alkene to form a new carbon-carbon bond. This would result in the formation of a substituted stilbene-like motif within the molecule. As with the other cross-coupling reactions, there is no documented evidence of the Heck reaction being performed on this specific compound.

A hypothetical data table illustrating the potential outcomes of these cross-coupling reactions is presented below. It is crucial to note that these are projected products and conditions based on general knowledge of these reactions, not on experimental data for this compound.

| Coupling Partner | Reaction Type | Catalyst System (Hypothetical) | Potential Product |

| Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | N-(3-phenylbenzyl)pent-4-enamide |

| Ethynylbenzene | Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | N-(3-(phenylethynyl)benzyl)pent-4-enamide |

| Styrene | Heck | Pd(OAc)₂, P(o-tol)₃, Et₃N | N-(3-(2-phenylvinyl)benzyl)pent-4-enamide |

Nucleophilic Aromatic Substitution in Bromobenzyl Amides

Nucleophilic aromatic substitution (SNA_r) offers a direct method for replacing the bromine atom with a variety of nucleophiles. libretexts.org Typically, S_NAr reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the activating group (the amide-containing side chain) is at the meta position, which generally does not provide resonance stabilization for the Meisenheimer complex intermediate. libretexts.org

Consequently, forcing conditions, such as high temperatures, strong nucleophiles, and potentially metal catalysis, would likely be required to effect nucleophilic aromatic substitution on this substrate. nih.gov There are no published studies detailing the successful or unsuccessful attempts at S_NAr on this compound.

Directed Metalation for Selective Ortho-Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The amide functionality in this compound could potentially act as a directed metalation group (DMG), facilitating the deprotonation of one of the ortho positions by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org This would generate a lithiated intermediate that could then be quenched with various electrophiles.

However, the presence of the bromine atom introduces complexity. The relative directing power of the amide versus the potential for halogen-metal exchange would need to be considered. It is plausible that treatment with an organolithium reagent could lead to either ortho-lithiation or bromine-lithium exchange. The outcome would depend on the specific organolithium reagent used, the reaction temperature, and other conditions. To date, no experimental investigations into the directed metalation of this compound have been reported in the scientific literature.

Multi-Component Reactions Featuring this compound as a Substrate

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and ability to rapidly generate molecular complexity.

Given its bifunctional nature, this compound could theoretically participate in MCRs in several ways. The terminal alkene could engage in reactions such as the Ugi or Passerini reactions after appropriate functionalization. The aryl bromide could be incorporated into palladium-catalyzed MCRs. However, a thorough search of the chemical literature reveals no instances of this compound being utilized as a substrate in any reported multi-component reaction.

Computational and Theoretical Studies on N 3 Bromobenzyl Pent 4 Enamide Systems

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. These calculations allow for the identification of intermediates, the characterization of transition states, and the determination of reaction energetics, providing a detailed picture of how transformations occur. acs.orgnih.gov

Enamides are known to participate in various isomerization and cyclization reactions, which are fundamental to the synthesis of complex nitrogen-containing heterocycles. rsc.org Computational modeling can trace the entire reaction coordinate from reactants to products, providing critical insights into the feasibility and kinetics of these pathways. arxiv.org

The process involves locating the geometries of all stationary points, including reactants, products, intermediates (INT), and transition states (TS), on the potential energy surface. scm.comgithub.io Frequency calculations are then performed to confirm the nature of these points; minima (reactants, intermediates, products) have zero imaginary frequencies, while first-order saddle points (transition states) have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 1: Illustrative Calculated Energy Profile for a Hypothetical Intramolecular Cyclization of N-(3-Bromobenzyl)pent-4-enamide Note: These values are hypothetical and serve to illustrate the data obtained from DFT calculations. Actual values would require specific computational studies on the target molecule.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| R | Reactant (this compound) | 0.0 |

| TS1 | Transition State 1 (e.g., for 5-exo-trig cyclization) | +22.5 |

| INT1 | Cyclized Intermediate | +5.3 |

| TS2 | Transition State 2 (e.g., for subsequent rearrangement) | +15.8 |

| P | Final Product (e.g., heterocyclic compound) | -10.2 |

The reactions of enamides can proceed through various reactive intermediates, including radicals and organometallic species. Amidyl radicals, in particular, are versatile intermediates in C-H functionalization and cyclization reactions. nih.govresearchgate.netchemrxiv.orgresearchgate.net Computational studies are vital for characterizing these transient species, which are often difficult to observe experimentally.

DFT calculations can determine the geometric and electronic structure of these intermediates. For an amidyl radical derived from this compound, key parameters such as C-N and C-O bond lengths and dihedral angles can reveal the degree of twisting and planarity, which in turn affects reactivity. nih.gov Analysis of the spin density distribution can identify the location of the unpaired electron, predicting the most likely site of subsequent reactions. researchgate.net

In the context of transition-metal-catalyzed reactions, computational modeling can elucidate the structure and bonding of organometallic intermediates. acs.orgresearchgate.net For instance, in a hypothetical palladium-catalyzed cyclization, DFT could model the coordination of the palladium center to the pentenyl moiety, the oxidative addition step, and the subsequent migratory insertion or reductive elimination steps, providing a complete mechanistic picture. researchgate.net

Many complex organic reactions can yield multiple constitutional isomers (regioisomers) or stereoisomers. Computational chemistry offers a powerful predictive tool for understanding and controlling this selectivity. nih.gov The outcome of a reaction is determined by kinetics, meaning the product that forms fastest is the major product. This corresponds to the reaction pathway with the lowest activation energy barrier. nih.gov

For this compound, an intramolecular cyclization could potentially lead to different ring sizes (e.g., 5-membered vs. 6-membered rings). By calculating the transition state energies for all possible cyclization pathways (e.g., 5-exo vs. 6-endo), the regioselectivity can be predicted. The pathway with the lower energy barrier will be the dominant one. e3s-conferences.org Similarly, if new chiral centers are formed, the relative energies of the transition states leading to different stereoisomers (e.g., R vs. S, or syn vs. anti) will determine the stereochemical outcome of the reaction. acs.orgnih.gov

Conformational Analysis and Stereoelectronic Effects

The three-dimensional shape (conformation) of a molecule and the spatial arrangement of its orbitals (stereoelectronics) are fundamental to its reactivity. libretexts.orgresearchgate.net Computational methods can explore the conformational landscape of this compound to identify low-energy structures and understand how its substituents influence its behavior.

The 3-bromobenzyl group exerts significant steric and electronic influence on the this compound system. The amide bond itself is known to exhibit rotational restriction, leading to distinct cis and trans conformers, which can be in equilibrium. scielo.brresearchgate.net The steric bulk of the benzyl (B1604629) group will influence the rotational barrier and the relative populations of these conformers.

Weak, non-covalent interactions play a critical role in dictating molecular conformation and stabilizing transition states. rsc.orgacs.orgmdpi.com In this compound, several intramolecular interactions are plausible. A key interaction is potential C-H/π stacking, where C-H bonds from the pentenyl chain can interact favorably with the electron-rich face of the bromobenzyl ring. nih.govchemrxiv.org

Furthermore, amide-π interactions, where the amide group itself stacks against the aromatic ring, can also contribute to conformational stability. researchgate.netnih.govresearchgate.net These dispersion-driven forces, though individually weak, can collectively have a significant impact on the molecule's preferred shape. Advanced computational methods that include dispersion corrections are necessary to accurately model these effects. Analysis techniques such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak bonds within the molecular structure.

Table 2: Potential Intramolecular Non-Covalent Interactions in this compound

| Interaction Type | Interacting Groups | Expected Energetic Contribution |

|---|---|---|

| C-H/π | C-H bond of pentenyl chain and π-system of the bromophenyl ring | Favorable, stabilizing (~1-2 kcal/mol) chemrxiv.org |

| Amide-π | Amide group (C=O or N-H) and π-system of the bromophenyl ring | Can be attractive or repulsive depending on orientation (~ -3 to +1 kcal/mol) researchgate.net |

| Steric Repulsion | Alkyl chain and ortho-hydrogens of the benzyl group | Unfavorable, destabilizing |

Advanced Spectroscopic and Chromatographic Methodologies in N 3 Bromobenzyl Pent 4 Enamide Research

High-Resolution Mass Spectrometry for Mechanistic Studies and Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of N-(3-bromobenzyl)pent-4-enamide, providing exact mass measurements that allow for the determination of elemental compositions. This capability is fundamental for confirming the identity of the synthesized compound and for identifying unknown products and intermediates in subsequent reactions.

In mechanistic studies, HRMS can be used to detect and characterize transient intermediates or to analyze the products of reactions such as cyclization, oxidation, or addition reactions involving the pent-4-enamide (B1609871) moiety. By providing the exact mass of a product, its molecular formula can be unequivocally established, which is the first step in its structural elucidation. For instance, in a hypothetical radical cyclization reaction, HRMS could distinguish between different potential cyclic products by their precise mass, even if they are isomeric.

Table 1: Hypothetical HRMS Data for this compound and a Potential Reaction Product

| Compound | Molecular Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

| This compound | C₁₂H₁₄BrNO | 267.0259 | 267.0255 |

| Hypothetical cyclized product | C₁₂H₁₄BrNO | 267.0259 | 267.0261 |

The data in the table illustrates how HRMS can confirm the elemental composition of the starting material and potential products with high accuracy.

Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment and Dynamic Processes

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are paramount for the detailed structural and stereochemical analysis of this compound in solution. While standard 1D ¹H and ¹³C NMR confirm the basic connectivity of the molecule, more sophisticated experiments are required to understand its three-dimensional structure and dynamic behavior.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to determine the spatial proximity of protons. glycopedia.euanu.edu.auwikipedia.org These experiments can help establish the relative stereochemistry in reaction products and provide insights into the preferred conformation of the molecule in solution. wiley.comed.gov For example, NOE correlations could be observed between the benzyl (B1604629) protons and the protons of the pentenyl chain, defining their relative orientation.

Furthermore, amides are known to exhibit restricted rotation around the C-N bond, leading to the existence of cis and trans rotamers. scielo.br Variable-temperature (VT) NMR studies can be employed to investigate this dynamic process. By acquiring spectra at different temperatures, the coalescence of signals corresponding to the two rotamers can be observed, allowing for the determination of the energy barrier to rotation.

Table 2: Representative ¹H NMR Chemical Shifts and NOESY Correlations for this compound

| Proton | Chemical Shift (ppm) | Key NOESY Correlations |

| Benzyl CH₂ | ~4.4 | NH, aromatic protons, H-2' |

| NH | ~6.0 | Benzyl CH₂, H-2 |

| Vinyl CH | ~5.8 | H-4' |

| Vinyl CH₂ | ~5.1 | H-3' |

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays off a single crystal of this compound or a derivative, a detailed map of electron density can be generated, revealing the precise positions of all atoms. researchgate.netrawdatalibrary.netmdpi.comnih.gov This allows for the unambiguous determination of bond lengths, bond angles, and torsion angles.

For chiral derivatives of this compound, X-ray crystallography is the gold standard for determining the absolute stereochemistry of stereogenic centers. mdpi.com The resulting crystal structure also provides a snapshot of the molecule's conformation in the solid state, which can be influenced by intermolecular interactions such as hydrogen bonding and π-stacking. nih.gov This information is invaluable for understanding the molecule's intrinsic conformational preferences and how it packs in a crystalline lattice.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.3 |

| β (°) | 98.5 |

| Z | 4 |

Chiral Chromatography (GC and HPLC) for Enantiomeric Excess Determination

In the context of asymmetric synthesis or resolution of this compound, chiral chromatography is essential for determining the enantiomeric excess (e.e.) of a sample. uma.es Both chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed for this purpose. nih.govresearchgate.net

These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. chromatographyonline.com This differential interaction leads to a difference in retention time, allowing for their separation and quantification. The choice between GC and HPLC depends on the volatility and thermal stability of the compound. For this compound, which is a relatively non-volatile amide, chiral HPLC would likely be the more suitable technique. nih.gov

The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 4: Illustrative Chiral HPLC Data for a Scalemic Mixture of a Chiral Derivative of this compound

| Enantiomer | Retention Time (min) | Peak Area |

| (R)-enantiomer | 12.5 | 95000 |

| (S)-enantiomer | 14.2 | 5000 |

From this data, the enantiomeric excess would be calculated as: e.e. = [ (95000 - 5000) / (95000 + 5000) ] * 100% = 90%.

Infrared and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are powerful techniques for the identification of functional groups within a molecule and for monitoring the progress of a reaction in real-time. scribd.com These vibrational spectroscopic methods probe the characteristic vibrations of chemical bonds.

For this compound, IR and Raman spectra would clearly show the characteristic absorption bands for the amide group (N-H stretch, C=O stretch or Amide I band, and N-H bend/C-N stretch or Amide II band), the carbon-carbon double bond of the pentenyl group, and the aromatic ring. youtube.comresearchgate.netacs.orgnih.gov The presence and position of these bands serve to confirm the structure of the molecule.

Furthermore, these techniques can be used for in-situ reaction monitoring. researchgate.net For example, in the synthesis of this compound from an amine and an acyl chloride, the disappearance of the starting material peaks and the appearance of the characteristic amide peaks can be tracked over time to determine the reaction kinetics and endpoint.

Table 5: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (amide) | Stretch | 3300 |

| C=O (amide) | Stretch (Amide I) | 1650 |

| N-H bend | Amide II | 1550 |

| C=C (alkene) | Stretch | 1640 |

| C-H (aromatic) | Stretch | 3050 |

| C-Br | Stretch | 680-515 |

Applications of N 3 Bromobenzyl Pent 4 Enamide in Advanced Organic Synthesis

Utilization as a Versatile Synthon for Nitrogen-Containing Heterocycles

N-(3-Bromobenzyl)pent-4-enamide serves as a valuable precursor for the synthesis of a variety of nitrogen-containing heterocycles, which are prominent scaffolds in many biologically active compounds and pharmaceuticals. The presence of both a nucleophilic nitrogen atom and a terminal alkene functionality within the same molecule, along with the reactive bromobenzyl group, allows for a range of intramolecular cyclization strategies to form key heterocyclic structures such as γ-lactams, pyrrolidinones, and oxazolidinones.

The synthesis of γ-lactams , a core structure in numerous natural products and medicinal agents, can be achieved from this compound through various synthetic methodologies. nih.govorganic-chemistry.org One common approach involves a four-component reaction (4CR) which can rapidly generate complex γ-lactam structures. nih.gov While specific examples detailing the use of this compound in a 4CR are not extensively documented, the general strategy often involves the reaction of an amine, an aldehyde, a thiol, and maleic anhydride (B1165640) to produce highly functionalized γ-lactams. nih.gov The bromobenzyl moiety in this compound offers a handle for further functionalization or for influencing the stereochemical outcome of the cyclization.

The construction of pyrrolidinones from this precursor can be envisioned through intramolecular cyclization pathways. organic-chemistry.orgresearchgate.net For instance, radical cyclization of the pent-4-enamide (B1609871) moiety can lead to the formation of a five-membered ring. The bromine atom on the benzyl (B1604629) group can be exploited in transition-metal-catalyzed cross-coupling reactions to introduce further complexity to the pyrrolidinone core.

Similarly, the synthesis of oxazolidinones , another important class of heterocyclic compounds often found in chiral auxiliaries and antibacterial agents, could potentially be accessed from this compound. This would likely involve an intramolecular aminohydroxylation or a related cyclization process across the double bond, followed by subsequent transformations.

Strategic Building Block for Analogues of Natural Products and Complex Molecular Architectures

The structural features of this compound make it a promising building block for the synthesis of analogues of natural products and other complex molecular architectures. beilstein-journals.orgnih.govgla.ac.uk Enamides, in general, are recognized as important synthons in the total synthesis of alkaloids and other nitrogen-containing natural products. beilstein-journals.orgnih.govresearchgate.net

The pent-4-enamide unit can participate in various cyclization reactions, including radical cyclizations and transition-metal-catalyzed processes, to construct the core ring systems of natural products. The 3-bromobenzyl group provides a site for modification, allowing for the introduction of different substituents to create a library of natural product analogues for structure-activity relationship (SAR) studies. For instance, the bromine atom can be readily converted to other functional groups via Suzuki, Heck, or Sonogashira coupling reactions, enabling the synthesis of a diverse range of derivatives.

Contributions to Asymmetric Catalysis as a Chiral Precursor or Ligand Component

Development of Novel Polymeric Materials and Functional Molecules

The presence of a polymerizable alkene group in this compound opens up the possibility of its use as a monomer in the synthesis of novel polymeric materials. Radical polymerization of the pent-4-enamide moiety could lead to polymers with pendant N-(3-bromobenzyl) groups. These bromine functionalities could then be used for post-polymerization modification, allowing for the introduction of various functional groups to tailor the properties of the polymer.

Such functional polymers could have applications in areas such as drug delivery, materials science, and catalysis. The ability to precisely control the functionality of the polymer through modification of the bromobenzyl group makes this compound an interesting candidate for the development of advanced materials with specific properties.

Emerging Research Directions and Future Challenges in N 3 Bromobenzyl Pent 4 Enamide Chemistry

Development of Sustainable and Green Synthetic Protocols

The chemical industry's growing emphasis on environmental responsibility has spurred the development of green and sustainable synthetic methods. For a molecule like N-(3-Bromobenzyl)pent-4-enamide, this translates to reimagining its synthesis to minimize waste, reduce energy consumption, and utilize renewable resources.

Traditional amide synthesis often relies on stoichiometric activating agents, which generate significant amounts of byproducts. uiowa.edu Green alternatives are actively being explored, with enzymatic catalysis being a particularly promising avenue. rsc.org For instance, lipases, such as Candida antarctica lipase (B570770) B (CALB), have demonstrated high efficiency in catalyzing amidation reactions under mild conditions. rsc.org The application of such enzymatic methods to the synthesis of this compound from 3-bromobenzylamine (B82478) and pent-4-enoic acid or its esters would represent a significant step towards a more sustainable process. The use of greener solvents, such as cyclopentyl methyl ether (CPME), in these enzymatic reactions further enhances their environmental credentials. rsc.org

Another key area of development is the move towards solvent-free reaction conditions. rsc.orgnih.gov Research has shown that amides can be synthesized by heating a mixture of a carboxylic acid and an amine, sometimes with the aid of a catalyst like boric acid. rsc.orgnih.gov Adapting this solvent-free approach to the synthesis of this compound could drastically reduce solvent waste and simplify purification procedures.

Table 1: Comparison of Traditional and Green Amide Synthesis Strategies

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Reagents | Stoichiometric coupling reagents (e.g., DCC, EDC) | Catalytic (e.g., enzymes, boric acid) |

| Solvents | Often hazardous (e.g., DCM, DMF) | Greener alternatives (e.g., CPME, water) or solvent-free |

| Byproducts | Stoichiometric waste | Minimal byproducts (e.g., water) |

| Conditions | Often harsh (e.g., extreme temperatures) | Mild (e.g., ambient temperature) |

The principles of green chemistry, such as atom economy and the use of renewable feedstocks, are central to these emerging synthetic protocols. rsc.org The future of this compound synthesis will likely involve a combination of these strategies to create a truly sustainable and economically viable process.

Innovations in Catalytic Systems for Highly Selective Transformations

The trifunctional nature of this compound presents both an opportunity and a challenge for synthetic chemists. The development of highly selective catalytic systems is crucial to control which part of the molecule reacts, enabling the targeted synthesis of complex derivatives.

Transition-metal catalysis has been a cornerstone of modern organic synthesis, and its application to enamide chemistry is a vibrant area of research. researchgate.net Palladium-catalyzed cross-coupling reactions, for example, could be employed to functionalize the bromobenzyl moiety of this compound, while leaving the enamide functionality intact. Conversely, catalysts based on rhodium or ruthenium could potentially be used for the selective hydrogenation or hydrofunctionalization of the terminal alkene. acs.org

Organocatalysis , which utilizes small organic molecules as catalysts, offers a metal-free alternative for enamide transformations. Chiral organocatalysts can be used to achieve high levels of enantioselectivity in reactions involving the enamide double bond. For instance, proline-catalyzed reactions could be explored for the asymmetric functionalization of the enamide. organic-chemistry.org

Recent advances have also highlighted the potential of boron-based catalysts for direct amidation reactions, which could be applied to the synthesis of this compound itself. researchgate.net These catalysts offer mild reaction conditions and high functional group tolerance.

The key challenge in this area is the development of catalysts that can differentiate between the various reactive sites within the this compound molecule. Achieving high regioselectivity and stereoselectivity is paramount for the efficient synthesis of desired products.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. nih.gov For the synthesis and derivatization of this compound, these technologies hold significant promise.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. nih.gov The synthesis of amides has been successfully adapted to continuous flow processes, often utilizing immobilized catalysts or reagents to simplify purification. uiowa.eduresearchgate.net A continuous flow process for the synthesis of this compound could involve pumping a mixture of the starting materials through a heated reactor containing a solid-supported catalyst. This would not only allow for a more efficient and safer process but also facilitate easier scale-up.

Automated synthesis platforms are revolutionizing the discovery of new molecules and the optimization of reaction conditions. researchgate.net These platforms can be used to rapidly screen a wide range of catalysts, solvents, and reaction conditions for the synthesis and functionalization of this compound. By integrating automated synthesis with high-throughput screening, it is possible to quickly identify optimal conditions for a desired transformation. Furthermore, these platforms can be used to generate libraries of this compound derivatives for biological screening, accelerating the drug discovery process. researchgate.netmdpi.com

Table 2: Advantages of Flow Chemistry and Automated Synthesis

| Technology | Key Advantages |

|---|---|

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction parameters, easier scalability. nih.gov |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library generation, increased efficiency and reproducibility. researchgate.net |

The main challenge in integrating this compound chemistry with these platforms lies in developing robust and reliable reaction protocols that are amenable to automation and continuous flow. This includes finding suitable solvent systems, catalysts, and purification methods that are compatible with these technologies.

Exploration of Photo- and Electrocatalytic Methodologies for Enamide Functionalization

Photo- and electrocatalysis have emerged as powerful tools for organic synthesis, offering unique reactivity pathways that are often inaccessible through traditional thermal methods. middlebury.edu The application of these techniques to the functionalization of the enamide moiety in this compound opens up new avenues for synthetic innovation. nih.gov

Photocatalysis , which utilizes visible light to drive chemical reactions, has been successfully employed for the C-H functionalization of enamides. rsc.org By using a suitable photocatalyst, it is possible to generate radical intermediates that can undergo a variety of transformations, such as alkylation, arylation, and trifluoromethylation. nih.gov For this compound, this could enable the direct functionalization of the enamide double bond or the benzylic position under mild and environmentally friendly conditions. nih.gov

Electrocatalysis offers another green and efficient way to functionalize enamides. By using an electric current to drive redox reactions, it is possible to avoid the use of stoichiometric chemical oxidants or reductants. Electrochemical methods have been developed for the synthesis of enamides through the oxidation of amides. organic-chemistry.orgnih.gov Applying similar principles to this compound could lead to novel transformations, such as intramolecular cyclizations or cross-coupling reactions.

The primary challenge in this area is the development of selective photo- and electrocatalytic systems that can target specific sites within the this compound molecule. Understanding and controlling the reactivity of the generated radical intermediates is key to achieving high yields and selectivities.

Rational Design of this compound Derivatives through Computational Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, allowing for the rational design of molecules with desired properties. nih.gov In the context of this compound, computational methods can be used to predict the reactivity of the molecule and to design novel derivatives with enhanced biological activity or improved synthetic accessibility.

Density Functional Theory (DFT) calculations can be employed to study the electronic structure and reactivity of this compound. researchgate.netut.ac.ir By calculating properties such as molecular orbital energies and charge distributions, it is possible to predict which parts of the molecule are most likely to react under different conditions. This information can be used to guide the development of new synthetic methods and to design more selective catalysts. For example, DFT calculations could help in understanding the mechanism of a catalytic reaction and in designing ligands that favor a specific reaction pathway. rsc.org

Molecular docking and molecular dynamics (MD) simulations can be used to predict how this compound derivatives might interact with biological targets, such as enzymes or receptors. nih.gov This can help in the design of new drug candidates with improved potency and selectivity. By screening virtual libraries of this compound derivatives, it is possible to identify promising candidates for further experimental investigation. plos.org

The main challenge in this area is the accuracy of the computational models. While computational methods have become increasingly powerful, they are still approximations of reality. Experimental validation is therefore essential to confirm the predictions of computational studies.

The chemistry of this compound is poised for significant advancement, driven by the ongoing revolution in synthetic methodology and technology. The development of sustainable and green synthetic protocols, the innovation of highly selective catalytic systems, the integration with flow chemistry and automated platforms, and the application of photo-, electro-, and computational chemistry will undoubtedly unlock the full potential of this versatile building block. While significant challenges remain, particularly in achieving high selectivity and in the direct application of these advanced methods to this specific molecule, the ongoing research in the broader field of enamide chemistry provides a clear roadmap for future progress. The continued exploration of these emerging research directions will not only expand the synthetic utility of this compound but also contribute to the development of more efficient, sustainable, and innovative chemical processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.